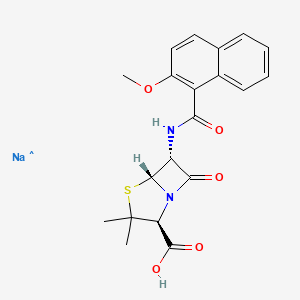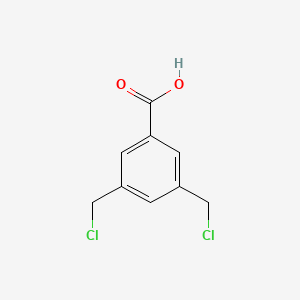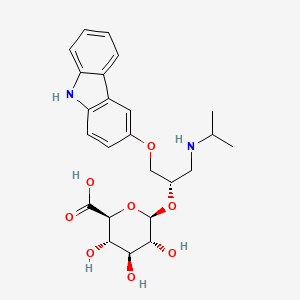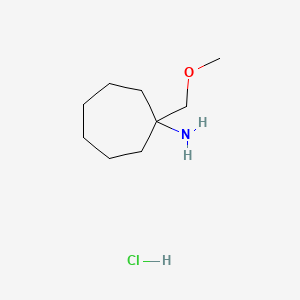
Desmethyl Nafcillin Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Nafcillin Sodium Salt is a derivative of Nafcillin, a semi-synthetic antibiotic related to penicillin. It is a beta-lactamase-resistant penicillin used to treat infections caused by penicillinase-producing staphylococci . This compound is particularly significant in the medical field due to its resistance to beta-lactamase enzymes, which makes it effective against certain resistant bacterial strains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desmethyl Nafcillin Sodium Salt is synthesized from 6-amino-penicillanic acid. The synthesis involves the acylation of 6-amino-penicillanic acid with 2-ethoxy-1-naphthoyl chloride under basic conditions to form Nafcillin. The desmethyl derivative is then obtained by demethylation of Nafcillin .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes. The process includes the preparation of intermediates, followed by purification and crystallization to obtain the final product. The sodium salt form is achieved by neutralizing the acid form with sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions
Desmethyl Nafcillin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Desmethyl Nafcillin Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Investigated for its potential use in treating resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and in quality control processes
Wirkmechanismus
Desmethyl Nafcillin Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methicillin
- Oxacillin
- Cloxacillin
- Dicloxacillin
Uniqueness
Desmethyl Nafcillin Sodium Salt is unique due to its enhanced resistance to beta-lactamase enzymes compared to other penicillin derivatives. This makes it particularly effective against beta-lactamase-producing staphylococci .
Eigenschaften
Molekularformel |
C20H20N2NaO5S |
|---|---|
Molekulargewicht |
423.4 g/mol |
InChI |
InChI=1S/C20H20N2O5S.Na/c1-20(2)15(19(25)26)22-17(24)14(18(22)28-20)21-16(23)13-11-7-5-4-6-10(11)8-9-12(13)27-3;/h4-9,14-15,18H,1-3H3,(H,21,23)(H,25,26);/t14-,15+,18-;/m1./s1 |
InChI-Schlüssel |
RUVCZVUDVRMREH-GDUZTWOJSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC4=CC=CC=C43)OC)C(=O)O)C.[Na] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC4=CC=CC=C43)OC)C(=O)O)C.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)

![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)

![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)



![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)


![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)

![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)
